

# The DNS Method for Reducing Sugars: A Historical and Technical Guide

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Compound of Interest

Compound Name: 3,5-Dinitrosalicylic acid

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The **3,5-Dinitrosalicylic acid** (DNS or DNSA) method stands as a foundational colorimetric assay for the quantification of reducing sugars. Developed as a simple and rapid technique, it has found widespread application in various fields, including biochemistry, food science, and biofuel research. This guide provides an in-depth exploration of the DNS method, from its historical origins to detailed experimental protocols and data analysis.

## **Historical Development**

The genesis of the DNS method can be traced back to the work of James B. Sumner in the 1920s. Initially, he introduced **3,5-dinitrosalicylic acid** as a reagent for detecting reducing substances in urine.[1] However, the method was later refined and popularized for the quantitative determination of reducing sugars by Gail Lorenz Miller in her seminal 1959 paper. [2][3][4][5][6] Miller's work optimized the reagent composition and procedure, establishing the basis for the widely used protocol today.[2][3] The method's simplicity and sensitivity contributed to its broad adoption in laboratories worldwide.[7]

## **Principle of the Method**

The DNS method is predicated on a redox reaction that occurs under alkaline conditions. In this reaction, the reducing sugar (containing a free aldehyde or ketone group) reduces the **3,5-dinitrosalicylic acid** to 3-amino-5-nitrosalicylic acid.[8][9][10] This reaction results in a distinct color change from yellow to a reddish-brown, with the intensity of the final color being directly proportional to the concentration of reducing sugars present in the sample.[10] The absorbance



of the resulting solution is then measured spectrophotometrically, typically at a wavelength of 540 nm, to quantify the sugar concentration.[1][9]

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